5-Nitro-3-phenyl-1H-indazole
Overview
Description
5-Nitro-3-phenyl-1H-indazole is a chemical compound with the molecular formula C13H9N3O2 . It is a derivative of indazole, a heterocyclic aromatic organic compound . This compound is used in various fields due to its wide range of biological activities .
Synthesis Analysis
The synthesis of 1H-indazole, the core structure of 5-Nitro-3-phenyl-1H-indazole, has been explored through various methods. One practical synthesis involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Molecular Structure Analysis
The molecular structure of 5-Nitro-3-phenyl-1H-indazole consists of a phenyl group attached to the 3rd position of the indazole ring. The indazole ring itself is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .
Physical And Chemical Properties Analysis
5-Nitro-3-phenyl-1H-indazole has a molecular weight of 239.230 Da . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.
Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .
- Method : The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results : This method has been used to produce a wide variety of 1H-indazoles in good to excellent yields .
2. Protein Kinase Inhibitors for Cancer Treatment
- Application : Indazole derivatives have been used for the synthesis of kinase inhibitors. Many researchers have demonstrated the use of indazole derivatives as specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases .
- Results : A number of anticancer drugs with an indazole core are commercially available, e.g. axitinib, linifanib, niraparib, and pazopanib. Indazole derivatives are applied for the targeted treatment of lung, breast, colon, and prostate cancers .
3. Treatment of Respiratory Diseases
- Application : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
- Results : This application has led to the development of new treatments for respiratory diseases .
4. Antiproliferative Activities
- Application : N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types .
- Results : The compounds showed promising antiproliferative activities .
5. Synthesis of Heterocyclic Compounds
- Application : The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
- Method : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .
6. Biological Activities of Indazole Derivatives
- Application : Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry .
- Results : Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
properties
IUPAC Name |
5-nitro-3-phenyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)10-6-7-12-11(8-10)13(15-14-12)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLYDYMVKAGVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347042 | |
Record name | 5-Nitro-3-phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-3-phenyl-1H-indazole | |
CAS RN |
293758-67-5 | |
Record name | 5-Nitro-3-phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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